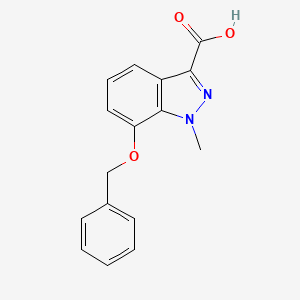
Mepivacaine-d3 N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mepivacaine-d3 N-Oxide is a deuterated derivative of Mepivacaine, a local anesthetic of the amide type This compound is characterized by the presence of three deuterium atoms, which replace three hydrogen atoms in the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mepivacaine-d3 N-Oxide typically involves the following steps:
Starting Material: The synthesis begins with N-(2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide.
Oxidation: The final step involves the oxidation of the nitrogen atom to form the N-oxide derivative. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity suitable for research applications.
Chemical Reactions Analysis
Types of Reactions
Mepivacaine-d3 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: The N-oxide group can be reduced back to the amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products
Oxidation: Further oxidized products such as nitroso derivatives.
Reduction: Mepivacaine-d3.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Mepivacaine-d3 N-Oxide is primarily used in scientific research due to its unique properties:
Pharmacokinetic Studies: The deuterium atoms provide a means to study the metabolic pathways and pharmacokinetics of Mepivacaine.
Analytical Chemistry: Used as an internal standard in mass spectrometry due to its distinct isotopic signature.
Biological Research: Investigates the effects of deuterium substitution on biological activity and metabolism.
Medical Research: Studies the potential therapeutic applications and safety profiles of deuterated anesthetics.
Mechanism of Action
Mepivacaine-d3 N-Oxide exerts its effects by blocking sodium channels in nerve cells. This prevents the influx of sodium ions, thereby inhibiting the generation and propagation of nerve impulses. The deuterium atoms may alter the binding affinity and metabolic stability of the compound, providing insights into the molecular mechanisms of action.
Comparison with Similar Compounds
Similar Compounds
Mepivacaine: The non-deuterated parent compound.
Lidocaine: Another amide-type local anesthetic with similar pharmacological properties.
Bupivacaine: A longer-acting amide-type local anesthetic.
Uniqueness
Mepivacaine-d3 N-Oxide is unique due to the presence of deuterium atoms, which can significantly alter its pharmacokinetic and pharmacodynamic properties. This makes it a valuable tool for research applications, particularly in studying the effects of isotopic substitution on drug metabolism and action.
Properties
CAS No. |
1346597-91-8 |
|---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
265.371 |
IUPAC Name |
N-(2,6-dimethylphenyl)-1-oxido-1-(trideuteriomethyl)piperidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C15H22N2O2/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13,3)19/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)/i3D3 |
InChI Key |
WQTJWODFSMCWCC-HPRDVNIFSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCC[N+]2(C)[O-] |
Synonyms |
N-(2,6-Dimethylphenyl)-1-(methyl-d3)-1-oxido-2-piperidinecarboxamide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












